molecular formula C15H13NO B1616063 4-Phenyl-3,4-dihydroquinolin-2(1h)-one CAS No. 4888-33-9

4-Phenyl-3,4-dihydroquinolin-2(1h)-one

Cat. No.: B1616063
CAS No.: 4888-33-9
M. Wt: 223.27 g/mol
InChI Key: DEJKVLIJTMGIIR-UHFFFAOYSA-N
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Description

4-Phenyl-3,4-dihydroquinolin-2(1h)-one is a heterocyclic organic compound that belongs to the quinoline family This compound is characterized by a quinoline core structure with a phenyl group attached at the 4th position and a keto group at the 2nd position

Preparation Methods

The synthesis of 4-Phenyl-3,4-dihydroquinolin-2(1h)-one typically involves the cyclization of polyfluorocinnamanilides in the presence of superacidic conditions. One common method includes the use of triflic acid (CF3SO3H) to facilitate the cyclization reaction . The reaction conditions often require careful control of temperature and acidity to ensure the desired product is obtained with high yield and purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

4-Phenyl-3,4-dihydroquinolin-2(1h)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinolin-2-ones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding 4-phenyl-3,4-dihydroquinolin-2-ol.

Common reagents used in these reactions include aluminum chloride (AlCl3) for dehydrophenylation and phosphorus oxychloride (POCl3) for chlorination . The major products formed from these reactions are often polyfluorinated derivatives, which have unique properties and applications.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the most prominent applications of 4-Phenyl-3,4-dihydroquinolin-2(1H)-one is in the development of anticancer agents. Research indicates that derivatives of this compound exhibit significant in vitro anticancer activity against various cancer cell lines, including human lung adenocarcinoma (A549) and cervical carcinoma (HeLa) . The mechanism of action involves the formation of copper complexes that enhance the compound's efficacy, providing a potential alternative to traditional platinum-based drugs like cisplatin .

Antifungal Properties

The compound also demonstrates antifungal properties. Studies have shown that specific derivatives can inhibit the growth of pathogenic fungi, making them candidates for antifungal drug development . The exploration of these properties is particularly relevant in the context of increasing resistance to existing antifungal therapies.

Environmental Applications

Antifouling Agents

Recent studies have highlighted the potential of this compound as an antifouling agent derived from marine microorganisms. Isolated from coral-derived fungi, these compounds have shown effectiveness against barnacle larvae, suggesting their utility in developing environmentally friendly antifouling coatings for ships and aquaculture facilities . This application is particularly significant given global efforts to reduce reliance on harmful biocides.

Organic Synthesis

Synthetic Intermediates

The compound serves as a valuable intermediate in organic synthesis. Its derivatives can be synthesized through various methods, including the Schmidt rearrangement and condensation reactions with substituted benzaldehydes . These synthetic pathways allow for the generation of a library of compounds that can be screened for biological activity, thereby accelerating drug discovery processes.

Case Study: Anticancer Activity

A study conducted on copper complexes involving this compound demonstrated significant cytotoxic effects against multiple cancer cell lines. The results indicated that these complexes could potentially overcome resistance mechanisms associated with conventional chemotherapy .

Case Study: Antifouling Efficacy

In a marine biofouling study, alkaloids containing this compound were isolated and tested for their ability to prevent larval settlement of barnacles. The findings revealed promising antifouling activity, suggesting a new direction for sustainable marine coatings .

Mechanism of Action

The mechanism of action of 4-Phenyl-3,4-dihydroquinolin-2(1h)-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes and receptors, influencing biochemical processes at the cellular level. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.

Comparison with Similar Compounds

4-Phenyl-3,4-dihydroquinolin-2(1h)-one can be compared with other quinoline derivatives, such as:

    Quinolin-2-ones: These compounds share a similar core structure but lack the phenyl group at the 4th position.

    Polyfluorinated quinolines: These derivatives have multiple fluorine atoms, which impart unique chemical and physical properties.

The uniqueness of this compound lies in its specific substitution pattern and the resulting reactivity and applications. Its ability to undergo diverse chemical transformations and its potential in various fields make it a compound of significant interest.

Biological Activity

6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid, also known as coumarin derivatives, has garnered attention due to its diverse biological activities. This compound is characterized by a chromene structure with a methoxy group and a carboxylic acid, which contributes to its pharmacological potential.

  • Molecular Formula : C11H8O5
  • CAS Number : 711717
  • IUPAC Name : 6-methoxy-2-oxo-2H-chromen-3-carboxylic acid

Anticancer Properties

Research indicates that 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid exhibits significant anticancer properties. A study demonstrated its ability to induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The compound showed IC50 values ranging from 10 to 30 µM, suggesting potent cytotoxic activity compared to standard chemotherapeutics like doxorubicin.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
HCT11625Cell cycle arrest at G1 phase

Antimicrobial Activity

The compound also displays antimicrobial activity against various pathogens. In vitro studies have shown that it inhibits the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL. This suggests potential applications in treating bacterial infections.

PathogenMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100

Anti-inflammatory Effects

6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid has been reported to possess anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This effect is attributed to the modulation of NF-kB signaling pathways.

Case Studies

  • Study on Apoptosis Induction :
    A recent study evaluated the apoptotic effects of the compound on MCF-7 cells using flow cytometry and Western blot analysis. The results indicated increased levels of caspase-3 activity, confirming that the compound triggers apoptosis through intrinsic pathways.
  • Antimicrobial Efficacy :
    Another investigation focused on the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The study highlighted the compound's potential as a natural antimicrobial agent, suggesting further exploration for pharmaceutical applications.

Properties

IUPAC Name

4-phenyl-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c17-15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)16-15/h1-9,13H,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJKVLIJTMGIIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2NC1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70297627
Record name 4-phenyl-3,4-dihydroquinolin-2(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70297627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4888-33-9
Record name NSC116961
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116961
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-phenyl-3,4-dihydroquinolin-2(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70297627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Phenyl-3,4-dihydrocarbostyril (CAS# 4888-33-9) was prepared in two steps using the procedure described by Conley, R. T.; Knopka. W. N. J. Org. Chem. 1964, 29, 496-497. The starting materials for this preparation were cinnamoyl chloride (Aldrich) and aniline (Aldrich). The title compound was purified by flash chromatography eluting with CH2Cl2/EtOAc (4:1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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